molecular formula C27H31N3O5 B304108 2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304108
M. Wt: 477.6 g/mol
InChI Key: MGKLDFHVUXBAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of quinolinecarboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activity. This compound has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. This compound has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One of the most promising directions is the development of novel analogs of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Additionally, the potential use of this compound in combination with other anti-cancer drugs should be explored to determine its efficacy in treating various types of cancer.

Synthesis Methods

The synthesis of 2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been reported using various methods. One of the most common methods involves the reaction of 4-(3,4,5-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine with 2-pyridinecarboxylic acid and 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid in the presence of a coupling reagent such as ethyl chloroformate. The resulting compound is then treated with an amine such as methylamine to yield the final product.

Scientific Research Applications

2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C27H31N3O5

Molecular Weight

477.6 g/mol

IUPAC Name

2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H31N3O5/c1-15-22(26(32)30-21-9-7-8-10-28-21)23(24-17(29-15)13-27(2,3)14-18(24)31)16-11-19(33-4)25(35-6)20(12-16)34-5/h7-12,23,29H,13-14H2,1-6H3,(H,28,30,32)

InChI Key

MGKLDFHVUXBAJG-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=N4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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